2-(2-chloro-6-fluorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-fluorophenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 2-chloro-6-fluoroaniline: This intermediate is synthesized through the chlorination and fluorination of aniline.
Formation of 2-(2-chloro-6-fluorophenyl)acetamide: This step involves the acylation of 2-chloro-6-fluoroaniline with acetic anhydride.
Synthesis of 1,2-oxazole-4-ylpropylamine: This intermediate is prepared through the cyclization of appropriate precursors under specific conditions.
Coupling Reaction: The final step involves the coupling of 2-(2-chloro-6-fluorophenyl)acetamide with 1,2-oxazole-4-ylpropylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-6-fluorophenyl)-N-[3-(1,2-oxazol-4-yl)ethyl]acetamide
- 2-(2-chloro-6-fluorophenyl)-N-[3-(1,2-oxazol-4-yl)butyl]acetamide
- 2-(2-chloro-6-fluorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]benzamide
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2/c15-12-4-1-5-13(16)11(12)7-14(19)17-6-2-3-10-8-18-20-9-10/h1,4-5,8-9H,2-3,6-7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFRRWLGXVPDSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCCCC2=CON=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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